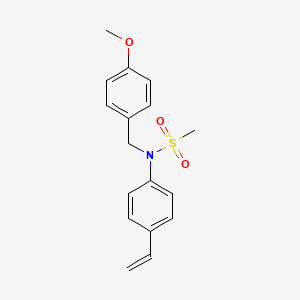

N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(4-ethenylphenyl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-4-14-5-9-16(10-6-14)18(22(3,19)20)13-15-7-11-17(21-2)12-8-15/h4-12H,1,13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSJQGCQGPMFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C=C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide typically involves the following steps:

Formation of the sulfonamide bond: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

Introduction of the ethenyl group: This step may involve a Heck reaction or a similar coupling reaction to introduce the ethenyl group onto the aromatic ring.

Methoxybenzyl group attachment: This can be done through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized products.

Reduction: Reduction reactions may target the sulfonamide group or the aromatic rings, potentially leading to the formation of amines or other reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction of the sulfonamide group may yield amines.

Scientific Research Applications

Antibacterial Activity

Sulfonamides have long been recognized for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide may exhibit similar antibacterial effects, making it a candidate for developing new antimicrobial agents.

Pain Modulation

Research indicates that certain sulfonamide derivatives can act as pain modulators by interacting with specific receptors in the central nervous system. This compound's structural characteristics suggest it could serve as an antagonist or partial agonist at pain-related receptors, warranting further investigation into its analgesic potential.

Organic Synthesis

In organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions. For example, reactions involving this compound can lead to the formation of novel sulfonamide derivatives with tailored properties.

Probes in Biochemical Studies

Due to its unique structure, this compound can serve as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways. Understanding how it interacts with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Case Study 1: Antibacterial Efficacy

A study examining the antibacterial properties of various sulfonamides found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria. This suggests that modifications in the structure can enhance biological activity.

Case Study 2: Pain Modulation

Research on related compounds demonstrated their effectiveness in modulating pain pathways, indicating that this compound may have therapeutic potential in pain management.

Mechanism of Action

The mechanism of action of N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)benzenesulfonamide

- N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)ethanesulfonamide

Comparison

Compared to similar compounds, N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide may exhibit unique properties due to the presence of the methanesulfonamide group. This could affect its reactivity, solubility, and biological activity, making it distinct from other sulfonamides.

Biological Activity

N-(4-Ethenylphenyl)-N-(4-methoxybenzyl)methanesulfonamide is a sulfonamide compound characterized by its unique structural features, which include a sulfonamide functional group, an ethenylphenyl moiety, and a methoxybenzyl group. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is . The structural representation highlights the presence of functional groups that contribute to its reactivity and biological activity:

- Sulfonamide Group : Known for antibacterial properties.

- Ethenyl Group : Enhances reactivity and potential interactions with biological targets.

- Methoxy Group : Modulates solubility and binding affinity.

This compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar sulfonamides inhibit bacterial dihydropteroate synthase, crucial for folate synthesis, leading to antibacterial effects.

- Modulation of Pain Pathways : Some derivatives have shown potential as antagonists or partial agonists at specific receptors involved in pain modulation.

- Cellular Interaction : The compound's structure suggests it may interact with various cellular targets, influencing metabolic pathways.

Antibacterial Properties

Research indicates that compounds within the sulfonamide class, including this compound, exhibit significant antibacterial activity. This activity is primarily attributed to their ability to inhibit enzymes essential for bacterial growth.

Pain Modulation

Studies on structurally similar compounds suggest that modifications in the aromatic rings can significantly influence their ability to modulate pain pathways. This compound may act as a pain modulator through interactions with specific receptors.

Synthesis and Biological Evaluation

A study focused on synthesizing various sulfonamides, including this compound, demonstrated its potential as an antibacterial agent. The synthesis involved nucleophilic substitutions that resulted in compounds with varying degrees of biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenethyl)-4-methylbenzenesulfonamide | Similar amine and sulfonamide groups | Antibacterial |

| N-[4-(trifluoromethyl)phenyl]-benzenesulfonamide | Fluorinated aromatic ring | Anticancer |

| N-[2-Methyl-3-pyridazin]methanesulfonamide | Heterocyclic substitution | Antiviral |

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, the hydrophilic nature of the methanesulfonamide group is expected to enhance solubility and facilitate distribution in biological systems.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity Analysis |

|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, TEA, DCM, 0–25°C | 70–85% | TLC (Rf = 0.3), NMR |

| Ethenylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | 60–75% | LC-MS (m/z = 342.1) |

Basic: How is the structure of this compound confirmed post-synthesis?

Structural confirmation employs:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies protons and carbons in the methoxybenzyl (δ 3.8 ppm for OCH₃) and ethenylphenyl (δ 5.2–6.3 ppm for CH₂=CH) groups .

- 2D NMR (COSY, HSQC) resolves connectivity ambiguities in crowded aromatic regions .

- Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ = 343.12) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, often using SHELX programs for refinement (R factor < 0.05) .

Advanced: How can reaction conditions be optimized for higher yields?

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to THF .

- Catalyst Tuning : Palladium catalysts with bulky ligands (e.g., XPhos) improve ethenylation regioselectivity .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during coupling .

- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

Q. Critical Parameters :

- Moisture Sensitivity : Reactions involving sulfonyl chlorides require anhydrous conditions to prevent hydrolysis .

- Oxygen Exclusion : Ethenylation steps often need inert atmospheres (N₂/Ar) to avoid catalyst deactivation .

Advanced: How to address contradictions in spectroscopic data during structural analysis?

Discrepancies may arise from:

- Tautomerism : The sulfonamide group (-SO₂NH-) can exhibit resonance, altering NMR chemical shifts. Use variable-temperature NMR to assess dynamic effects .

- Crystallographic Disorder : X-ray data may show partial occupancy in flexible ethenyl groups. Refinement with SHELXL (TWIN/BASF commands) resolves this .

- Impurity Overlaps : LC-MS/MS or preparative HPLC isolates minor byproducts for independent characterization .

Q. Validation Protocol :

Cross-validate NMR with IR (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .

Compare experimental X-ray data with DFT-optimized molecular geometries .

Advanced: How do substituent modifications affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy Position : Para-substitution on the benzyl group enhances metabolic stability compared to ortho/meta .

- Ethenyl vs. Ethynyl : Ethenyl groups improve solubility but reduce target binding affinity compared to rigid ethynyl analogs .

- Sulfonamide Bioisosteres : Replacing -SO₂NH- with phosphonamides (-PO₂NH-) alters pharmacokinetics but retains activity .

Q. Table 2: SAR Trends

| Modification | Effect on Potency | Selectivity Impact |

|---|---|---|

| 4-OCH₃ → 4-F | ↓ IC₅₀ (2-fold) | ↑ Kinase selectivity |

| Ethenyl → Allyl | ↓ Solubility | ↑ Cytotoxicity |

Advanced: What crystallographic challenges arise, and how are they resolved using SHELX?

Q. Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.